molecular formula C10H16O B7803547 (+)-cis-Limonene 1,2-epoxide

(+)-cis-Limonene 1,2-epoxide

Cat. No.: B7803547
M. Wt: 152.23 g/mol
InChI Key: CCEFMUBVSUDRLG-RCAUJQPQSA-N
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Description

(+)-cis-Limonene 1,2-epoxide is a chiral epoxide derived from limonene, a naturally occurring monoterpene found in the oils of citrus fruits

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-cis-Limonene 1,2-epoxide can be achieved through several methods, with the Jacobsen epoxidation being one of the most prominent. This method involves the use of a chiral catalyst to achieve high enantioselectivity. The reaction typically employs a manganese-based catalyst and an oxidant such as sodium hypochlorite or hydrogen peroxide under mild conditions .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally benign oxidants, such as tert-butyl hydroperoxide, is preferred to minimize waste and enhance safety .

Chemical Reactions Analysis

Types of Reactions

(+)-cis-Limonene 1,2-epoxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Trans-diols: Formed under acidic conditions.

    Alcohols: Formed under basic conditions.

Mechanism of Action

The mechanism of action of (+)-cis-Limonene 1,2-epoxide primarily involves the reactivity of its epoxide ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, including the formation of diols and other functionalized products .

Comparison with Similar Compounds

(+)-cis-Limonene 1,2-epoxide can be compared with other epoxides derived from limonene, such as:

The uniqueness of this compound lies in its chiral nature and the specific reactivity of its epoxide ring, making it a valuable compound in asymmetric synthesis and other specialized applications.

Biological Activity

(+)-cis-Limonene 1,2-epoxide is a cyclic ether derived from limonene, a common terpene found in citrus fruits. This compound has garnered attention due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its enzymatic interactions, antimicrobial properties, and potential applications in pharmaceuticals and agriculture.

Chemical Structure and Properties

This compound has the molecular formula C₁₀H₁₆O and features a highly strained three-membered epoxide ring. Its reactivity is significant in various biochemical pathways, particularly in the metabolism of terpenes.

Enzymatic Activity

One of the key aspects of this compound is its interaction with specific enzymes, particularly limonene-1,2-epoxide hydrolase (LEH). This enzyme catalyzes the hydrolysis of epoxides to diols, playing a crucial role in the detoxification and metabolism of limonene derivatives.

Limonene-1,2-epoxide Hydrolase

LEH from Rhodococcus erythropolis has been studied extensively. The enzyme shows maximal activity at pH 7 and 50°C and does not require metal ions as cofactors. It exhibits a narrow substrate range, with this compound being its primary substrate.

Table 1: Substrate Specificity of Limonene-1,2-epoxide Hydrolase

SubstrateRelative Activity (%)
This compound100
(−)-Limonene 1,2-epoxide27
1-Methylcyclohexene oxide47
Cyclohexene oxide4
Indene oxide57

This table illustrates the enzyme's preference for the (+)-isomer over other substrates, highlighting its specificity in biotransformation processes .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In various studies, it has demonstrated efficacy against several bacterial strains and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of metabolic processes.

Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of essential oils containing limonene derivatives, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be notably lower than those for many conventional antibiotics .

Applications in Pharmaceuticals

The unique properties of this compound make it a valuable candidate for pharmaceutical applications. Its ability to act as a precursor for various chiral compounds allows for the synthesis of enantiopure products that are critical in drug development.

Synthesis Pathways

The epoxidation of limonene can yield both cis and trans isomers of limonene oxide with high diastereoselectivity. These products can further be transformed into valuable intermediates for pharmaceuticals through selective nucleophilic ring-opening reactions .

Properties

IUPAC Name

(1R,4R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9?,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEFMUBVSUDRLG-RCAUJQPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C(C1)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@@]2(C(C1)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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